molecular formula C8H10N4Se B12640406 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole CAS No. 921765-18-6

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole

Cat. No.: B12640406
CAS No.: 921765-18-6
M. Wt: 241.16 g/mol
InChI Key: QASRSXJWVMKPJG-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole is a heterocyclic organic compound that contains selenium. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of selenium in its structure adds unique properties that differentiate it from other imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with selenium-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles, including its antioxidant properties.

    Medicine: Research is ongoing into its

Properties

CAS No.

921765-18-6

Molecular Formula

C8H10N4Se

Molecular Weight

241.16 g/mol

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)selanylimidazole

InChI

InChI=1S/C8H10N4Se/c1-11-5-3-9-7(11)13-8-10-4-6-12(8)2/h3-6H,1-2H3

InChI Key

QASRSXJWVMKPJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1[Se]C2=NC=CN2C

Origin of Product

United States

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